molecular formula C14H21BO3S B11762062 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one

1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one

Cat. No.: B11762062
M. Wt: 280.2 g/mol
InChI Key: AREMFYNSNUHZGE-UHFFFAOYSA-N
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Description

1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one is an organic compound that features a thiophene ring substituted with a methyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

The synthesis of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one typically involves the following steps:

    Borylation Reaction: The introduction of the boron-containing group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between a halogenated thiophene derivative and bis(pinacolato)diboron.

    Ketone Formation: The propan-1-one moiety is introduced through a Friedel-Crafts acylation reaction, where the thiophene ring undergoes acylation with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods would involve scaling up these reactions with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include substituted thiophenes, alcohols, and sulfoxides or sulfones.

Scientific Research Applications

1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one in chemical reactions involves the activation of the boron-containing group for cross-coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron intermediate, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The thiophene ring can also participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Comparison with Similar Compounds

Similar compounds to 1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one include:

The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds.

Properties

Molecular Formula

C14H21BO3S

Molecular Weight

280.2 g/mol

IUPAC Name

1-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one

InChI

InChI=1S/C14H21BO3S/c1-7-11(16)12-8-10(9(2)19-12)15-17-13(3,4)14(5,6)18-15/h8H,7H2,1-6H3

InChI Key

AREMFYNSNUHZGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)CC)C

Origin of Product

United States

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